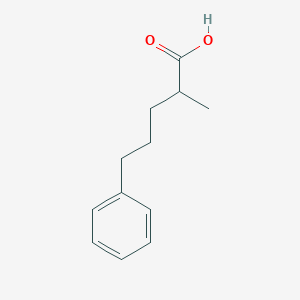

2-Methyl-5-phenylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-10(12(13)14)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZIHXOIQJBLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Methyl 5 Phenylpentanoic Acid

Enantioselective and Stereocontrolled Synthetic Approaches to 2-Methyl-5-phenylpentanoic Acid

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like 2-Methyl-5-phenylpentanoic acid. This section delves into methodologies that induce chirality, leading to the desired enantiomer.

Asymmetric Hydrogenation Catalysis for Chiral Induction

Asymmetric hydrogenation is a powerful technique for establishing stereocenters. This method typically involves the hydrogenation of a prochiral unsaturated precursor, such as (E)-2-methyl-5-phenyl-2-pentenoic acid, using a chiral catalyst. Rhodium complexes with chiral phosphine (B1218219) ligands, such as DuPHOS, are particularly effective for this transformation. acs.orgacs.orgrsc.org

A well-established approach involves the use of a cationic rhodium catalyst, for instance, with the Me-DuPHOS ligand. acs.org The hydrogenation of the C=C double bond of the α,β-unsaturated acid precursor is performed under a hydrogen atmosphere. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of hydrogen to one face of the double bond preferentially, resulting in the formation of one enantiomer of 2-Methyl-5-phenylpentanoic acid in high enantiomeric excess (ee). chemicalbook.comnih.gov The efficiency of this process is often high, with excellent yields and enantioselectivities being reported for similar substrates. acs.orgnih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| [(R,R)-Me-DuPHOS-Rh(COD)]BF₄ | (E)-2-methyl-5-phenyl-2-pentenoic acid | (S)-2-Methyl-5-phenylpentanoic acid | >99% (projected) | acs.org |

| Rhodium-SKP complex | 2-substituted dehydromorpholines | 2-substituted chiral morpholines | up to 99% | nih.gov |

| Ru-based catalyst with chiral diamine ligand | α-phenoxy esters | β-chiral primary alcohols | 79-95% | ualberta.ca |

Biocatalytic Transformations and Enzymatic Synthesis for Stereoisomers

Biocatalysis offers an environmentally benign and highly selective alternative for obtaining chiral compounds. Lipases are a class of enzymes widely used for the kinetic resolution of racemic mixtures of carboxylic acids or their esters. nih.govnih.govnih.govnih.gov

In a typical biocatalytic approach, a racemic mixture of 2-Methyl-5-phenylpentanoic acid ester is subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica Lipase B (CALB). nih.govmdpi.com The enzyme selectively hydrolyzes one enantiomer of the ester at a much faster rate than the other. This results in a mixture of one enantiomer of the acid and the unreacted ester of the opposite configuration. These can then be separated by standard chemical techniques. The high enantioselectivity of lipases can lead to products with very high optical purity. nih.govresearchgate.net Immobilization of the lipase on a solid support can enhance its stability and reusability, making the process more cost-effective for industrial applications. nih.govnih.govspinchem.com

| Enzyme | Reaction Type | Substrate | Products | Key Finding | Reference |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Hydrolysis) | racemic methyl 2-methyl-5-phenylpentanoate | (S)-2-Methyl-5-phenylpentanoic acid and (R)-methyl 2-methyl-5-phenylpentanoate | High enantioselectivity in resolving racemic esters. | nih.govmdpi.com |

| Talaromyces thermophilus Lipase (TTL) | Enantioselective Hydrolysis | Cyano-diester (CNDE) | (S)-cyano-carboxylic acid | High conversion and enantiomeric excess for pregabalin (B1679071) intermediate. | nih.gov |

| Candida antarctica Lipase A (CAL-A) | Kinetic Resolution (Acetylation) | Racemic 1-(9H-fluoren-9-yl)ethanol | Enantiomerically pure acetate (B1210297) and remaining alcohol | Effective resolution of a chiral alcohol. | nih.gov |

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org An optically pure chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. The Evans oxazolidinones are a prominent class of chiral auxiliaries used for the asymmetric alkylation of carboxylic acid derivatives. wikipedia.orgsantiago-lab.comwilliams.edu

In this approach, an achiral N-acyl oxazolidinone is prepared from a commercially available chiral amino alcohol, such as (S)-phenylalaninol or (R)-valinol. uwindsor.ca This chiral auxiliary is then acylated with a suitable pentanoyl precursor. Deprotonation with a strong base, like lithium diisopropylamide (LDA), generates a chiral enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile, such as methyl iodide, to the opposite face. uwindsor.cabath.ac.uk This results in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary by hydrolysis or reduction yields the desired enantiomer of 2-Methyl-5-phenylpentanoic acid. williams.edu

| Chiral Auxiliary | Reaction | Key Intermediate | Outcome | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | Chiral N-acyloxazolidinone enolate | Highly diastereoselective C-C bond formation. | wikipedia.orguwindsor.ca |

| (S)-4-(Phenylmethyl)-2-oxazolidinone | Asymmetric Alkylation | Allylated oxazolidinone | High diastereoselectivity (98:2 ratio). | williams.edu |

| Polymer-supported Evans Oxazolidinone | Asymmetric Enolate Alkylation | Resin-bound chiral enolate | Good yields and excellent enantioselectivity; recyclable resin. | bath.ac.uk |

Diverse Chemical Synthesis Routes and Transformations

Beyond enantioselective strategies, various classical organic reactions can be employed to construct the fundamental carbon skeleton of 2-Methyl-5-phenylpentanoic acid. These routes often produce racemic mixtures that can subsequently be resolved.

Condensation Reactions for Pentanoic Acid Skeleton Formation

Condensation reactions are fundamental for carbon-carbon bond formation. The Knoevenagel condensation provides a pathway to α,β-unsaturated systems, which are key precursors for 2-Methyl-5-phenylpentanoic acid. wikipedia.orgsciforum.netmdpi.com For instance, the condensation of 3-phenylpropanal (B7769412) with diethyl malonate in the presence of a weak base like piperidine (B6355638) would yield an intermediate that, after hydrolysis and decarboxylation, can lead to a derivative of 5-phenylpentanoic acid. wikipedia.orgnih.gov

A more direct route to the unsaturated precursor, (E)-2-methyl-5-phenyl-2-pentenoic acid, involves the Knoevenagel-Doebner modification, where 3-phenylpropanal is reacted with propanoic acid in the presence of a base. wikipedia.org Alternatively, malonic ester synthesis offers a versatile method for preparing substituted carboxylic acids. wikipedia.orgchemicalnote.commasterorganicchemistry.comlibretexts.orgyoutube.com This involves the alkylation of diethyl malonate with 1-bromo-3-phenylpropane, followed by a second alkylation with methyl iodide. Subsequent hydrolysis and decarboxylation would yield the target molecule. wikipedia.orgchemicalnote.com

| Reaction | Reactants | Product | Significance | Reference |

| Knoevenagel Condensation | 3-phenylpropanal, Diethyl malonate | Diethyl 2-(3-phenylpropylidene)malonate | Forms the basic carbon skeleton. | wikipedia.orgnih.gov |

| Malonic Ester Synthesis | Diethyl malonate, 1-bromo-3-phenylpropane, Methyl iodide | 2-Methyl-5-phenylpentanoic acid | Stepwise construction of the substituted acid. | wikipedia.orgchemicalnote.com |

| Aldehyde-Aldehyde Condensation | n-propanal | 2-methyl-2-pentenal | Synthesis of a precursor to 2-methyl-2-pentenoic acid. | google.com |

| Oxidation of Aldehyde | 2-methyl-2-pentanal, Sodium chlorite | (E)-2-methyl-2-pentenoic acid | Efficient synthesis of the unsaturated acid precursor. | researchgate.net |

Michael Addition Strategies for Precursor Synthesis

Michael addition, or conjugate addition, is another powerful tool for C-C bond formation. This reaction can be used to introduce the methyl group at the α-position of a suitable precursor. For example, the Michael addition of a methyl organocuprate (Gilman reagent), such as lithium dimethylcuprate, to an α,β-unsaturated ester like ethyl 5-phenyl-2-pentenoate would introduce the methyl group at the 2-position. Subsequent hydrolysis of the resulting ester would yield 2-Methyl-5-phenylpentanoic acid.

The precursor, ethyl 5-phenyl-2-pentenoate, can be synthesized through various methods, including the Wittig or Horner-Wadsworth-Emmons reaction of 3-phenylpropanal with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester. The Michael addition approach offers a convergent and efficient route to the desired carbon skeleton.

Friedel-Crafts Reactions in Related Phenylpentanoic Acid Derivatives

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a fundamental set of reactions for attaching substituents to an aromatic ring and proceed via electrophilic aromatic substitution. wikipedia.orgnih.gov These reactions are broadly categorized into alkylation and acylation, both of which are pivotal in forming the carbon-carbon bonds necessary for synthesizing phenylalkanoic acid structures. wikipedia.orgiitk.ac.in

Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). iitk.ac.inbyjus.com The Lewis acid facilitates the formation of a carbocation from the alkylating agent, which then attacks the electron-rich aromatic ring. numberanalytics.com However, a significant limitation of this method is the propensity of the carbocation intermediate to undergo rearrangement to a more stable form, which can lead to a mixture of products. For instance, direct alkylation of benzene (B151609) with a 5-halopentanoic acid derivative could result in undesired isomers.

Friedel-Crafts Acylation is often the preferred method for synthesizing straight-chain phenylalkanoic acids as it circumvents the issue of carbocation rearrangement. byjus.com This reaction involves an acyl halide or an acid anhydride (B1165640) with a Lewis acid catalyst. nih.govbyjus.com The electrophile is a resonance-stabilized acylium ion (RCO⁺), which does not rearrange. byjus.com The initial product is a ketone, which must then be reduced to yield the corresponding alkyl chain. For example, acylation of benzene with 5-chloro-2-methylpentanoyl chloride would form a phenyl ketone, which can then be reduced to form the 2-methyl-5-phenylpentanoic acid backbone. A stoichiometric amount of the Lewis acid catalyst is required because both the starting acyl halide and the resulting ketone product form complexes with it. wikipedia.org

A classic example of the strategic use of Friedel-Crafts acylation is the Haworth synthesis, which is employed to create polycyclic aromatic hydrocarbons. wikipedia.org This method utilizes an arene and succinic anhydride, followed by reduction and a second intramolecular acylation to build the ring system. wikipedia.org

Below is a table outlining conceptual Friedel-Crafts approaches for synthesizing related phenylalkanoic acid structures.

| Reaction Type | Aromatic Substrate | Reagent | Catalyst | Intermediate Product | Final Product (after reduction) | Key Challenge/Feature |

| Acylation | Benzene | 5-Chloropentanoyl chloride | AlCl₃ | 5-Chloro-1-phenyl-1-pentanone | 5-Phenylpentanoic Acid (after hydrolysis and reduction) | No rearrangement; requires subsequent reduction step. |

| Alkylation | Benzene | 5-Chloropentanoic acid | AlCl₃ | Mixture of phenylpentanoic acid isomers | Mixture of phenylpentanoic acid isomers | Prone to carbocation rearrangement, leading to poor selectivity. |

| Acylation | Benzene | Glutaric anhydride | AlCl₃ | 4-Benzoylbutanoic acid | 5-Phenylpentanoic Acid | Utilizes a cyclic anhydride as the acylating agent. |

Hydrolysis and Esterification Methods for Carboxylic Acid Derivatization

Esterification and hydrolysis are fundamental reversible reactions for the derivatization and isolation of carboxylic acids like 2-methyl-5-phenylpentanoic acid.

Esterification is the process of converting a carboxylic acid into an ester. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction proceeds through a mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The equilibrium nature of the reaction requires driving it towards the product, typically by using an excess of the alcohol reactant or by removing water as it forms. masterorganicchemistry.comyoutube.com Advanced studies using density functional theory (DFT) suggest that the process involves the formation of a highly active acylium ion as a key intermediate. rsc.org

Hydrolysis is the reverse of esterification, converting an ester back into its parent carboxylic acid and alcohol. This can be achieved under either acidic or basic conditions. youtube.com

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of Fischer esterification. masterorganicchemistry.com It is initiated by the protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by water. youtube.com The reaction is an equilibrium process and requires a large excess of water to proceed to completion.

Base-Catalyzed Hydrolysis (Saponification): This method uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH), and is an effectively irreversible process. youtube.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the alkoxide leaving group. A final, rapid acid-base reaction between the carboxylic acid formed and the alkoxide ion drives the reaction to completion, yielding a carboxylate salt. youtube.com An acidic workup is then required to protonate the carboxylate and isolate the neutral carboxylic acid.

The table below summarizes common conditions for these transformations.

| Transformation | Method | Reagents | Catalyst | Typical Conditions | Product |

| Esterification | Fischer Esterification | Carboxylic Acid, Alcohol (excess) | H₂SO₄, TsOH, HCl | Heat/Reflux | Ester, Water |

| Hydrolysis | Acid-Catalyzed Hydrolysis | Ester, Water (excess) | H₂SO₄, HCl | Heat/Reflux | Carboxylic Acid, Alcohol |

| Hydrolysis | Saponification | Ester, Strong Base (e.g., NaOH, KOH) | None (stoichiometric base) | Heat/Reflux, followed by acid workup | Carboxylic Acid, Alcohol |

Rational Design of Synthetic Pathways for Improved Efficiency and Selectivity

Rational design in chemical synthesis involves the deliberate planning of a reaction sequence to maximize the yield of the desired product while minimizing byproducts, energy consumption, and procedural steps. mdpi.com This approach relies on a deep understanding of reaction mechanisms, stereochemistry, and the influence of various reaction parameters to achieve enhanced efficiency and selectivity. The design of new molecules with specific properties often benefits from computational methods and a deep knowledge of structure-activity relationships. mdpi.com

For a target molecule like 2-methyl-5-phenylpentanoic acid, a rational design approach would contrast with a more simplistic or brute-force method. For example, a rudimentary pathway might attempt a one-pot Friedel-Crafts alkylation of benzene with a 2-methyl-5-halopentanoic acid. This would likely fail, producing a complex mixture of isomers due to carbocation rearrangements, leading to low efficiency and virtually no selectivity.

A rationally designed pathway would prioritize control and predictability. Such a pathway could involve:

Controlled C-C Bond Formation: Employing Friedel-Crafts acylation of benzene with a suitable acyl halide (e.g., glutaric anhydride) to install the five-carbon chain without rearrangement. This ensures high regioselectivity for the linear phenyl ketone precursor.

Chemoselective Reductions: Choosing a reduction method (e.g., Clemmensen or Wolff-Kishner reduction) to specifically reduce the ketone carbonyl to a methylene (B1212753) (CH₂) group without affecting the carboxylic acid or the aromatic ring.

Stereo- and Regioselective Alkylation: Creating an enolate from the resulting 5-phenylpentanoic acid ester at the α-position and then reacting it with a methylating agent (e.g., methyl iodide). This ensures the methyl group is installed specifically at the C-2 position. Subsequent hydrolysis would yield the final product.

The following table contrasts a basic synthetic concept with a rationally designed one.

| Parameter | Basic Pathway (Hypothetical) | Rationally Designed Pathway |

| Strategy | One-step Friedel-Crafts alkylation. | Multi-step synthesis prioritizing control. |

| Key Steps | Benzene + 2-methyl-5-halopentanoic acid + AlCl₃ | 1. Friedel-Crafts acylation (e.g., benzene + glutaric anhydride). 2. Ketone reduction. 3. α-methylation of the resulting ester. 4. Hydrolysis. |

| Selectivity | Very Low (carbocation rearrangement leads to multiple isomers). | High (each step is designed for a specific, predictable outcome). |

| Efficiency | Low (desired product is a minor component of a complex mixture). | High (avoids major side products, leading to a higher overall yield of the pure desired compound). |

| Purification | Extremely difficult. | Straightforward purification at each step. |

Chemical Reactivity and Transformational Chemistry of 2 Methyl 5 Phenylpentanoic Acid

Derivatization and Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site for a variety of nucleophilic acyl substitution reactions, enabling its conversion into several important derivatives.

Formation of Esters, Amides, and Anhydrides

Esters: The esterification of 2-Methyl-5-phenylpentanoic acid can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.comlibretexts.orgbyjus.comoperachem.com Due to the steric hindrance at the α-position caused by the methyl group, reaction rates may be slower compared to unhindered carboxylic acids. To overcome this, alternative methods employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be utilized to activate the carboxylic acid for reaction with alcohols. organic-chemistry.orgchemistrysteps.com

Amides: The synthesis of amides from 2-Methyl-5-phenylpentanoic acid typically involves activation of the carboxylic acid followed by reaction with a primary or secondary amine. libretexts.orghepatochem.com Direct reaction with an amine requires high temperatures and is often inefficient. libretexts.org A more practical approach involves the use of coupling agents like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under milder conditions. chemistrysteps.comlibretexts.orghepatochem.comyoutube.comnih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. chemistrysteps.comlibretexts.orgyoutube.com

Anhydrides: Anhydride (B1165640) formation from 2-Methyl-5-phenylpentanoic acid can be accomplished by reacting it with a dehydrating agent such as acetic anhydride. libretexts.orgyoutube.combyjus.com This reaction typically involves heating the carboxylic acid with an excess of the dehydrating agent. The resulting mixed anhydride can then react with another molecule of the carboxylic acid to form the symmetric anhydride. A PubChem entry for 2-methylpentanoic anhydride confirms the feasibility of forming such structures. nih.gov

The following table summarizes common methods for the derivatization of the carboxylic acid moiety:

| Derivative | Reagents and Conditions | General Reaction |

| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat (Fischer Esterification) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Amide | Amine (R'NH₂ or R'₂NH), Coupling Agent (e.g., DCC, EDC), Solvent (e.g., CH₂Cl₂) | R-COOH + R'₂NH + Coupling Agent → R-CONR'₂ + Byproducts |

| Anhydride | Dehydrating Agent (e.g., Acetic Anhydride), Heat | 2 R-COOH + (CH₃CO)₂O → (RCO)₂O + 2 CH₃COOH |

Halogenation Reactions at Saturated and Unsaturated Positions

Halogenation of 2-Methyl-5-phenylpentanoic acid can occur at either the alkyl chain or the phenyl ring, depending on the reaction conditions.

The alkyl chain can undergo free-radical halogenation, particularly at the benzylic position (C5), which is activated by the adjacent phenyl ring. chemistrysteps.comchadsprep.comlibretexts.orgyoutube.comchemistrysteps.comchadsprep.comlibretexts.org The use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is a standard method for selective benzylic bromination. chadsprep.comlibretexts.orgyoutube.comlibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, making this position particularly susceptible to halogenation. chemistrysteps.comlibretexts.org

Reactions Involving the Phenyl and Alkyl Moieties

The phenyl ring and the alkyl chain of 2-Methyl-5-phenylpentanoic acid offer further opportunities for chemical modification.

Ring Functionalization of the Phenyl Group

The phenyl group can undergo electrophilic aromatic substitution reactions. The alkyl substituent is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment of the alkyl chain. However, the carboxylic acid group is a deactivating group, which can make these reactions more challenging compared to simple alkylbenzenes.

A key transformation involving the phenyl ring and the carboxylic acid moiety is intramolecular Friedel-Crafts acylation. sigmaaldrich.commasterorganicchemistry.comwikipedia.org Upon conversion of the carboxylic acid to an acyl chloride or by using a strong acid catalyst like polyphosphoric acid, the acylium ion generated can attack the phenyl ring to form a six-membered ring, resulting in a tetralone derivative. sigmaaldrich.commasterorganicchemistry.com This cyclization is a powerful tool for the construction of polycyclic systems. masterorganicchemistry.comscience.govbeilstein-journals.orgbeilstein-archives.org

Modifications of the Alkyl Chain

The alkyl chain can be modified at the benzylic position (C5). As mentioned, free-radical halogenation is a key reaction at this site. chemistrysteps.comchadsprep.comlibretexts.orgyoutube.comlibretexts.org Furthermore, the benzylic C-H bonds are susceptible to oxidation. chemistrysteps.comlibretexts.orgyoutube.commasterorganicchemistry.commdpi.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl chain at the benzylic position to yield benzoic acid. libretexts.orgmasterorganicchemistry.commdpi.com

Mechanistic Studies of Key Chemical Transformations

While specific mechanistic studies for 2-Methyl-5-phenylpentanoic acid are not extensively documented in readily available literature, the mechanisms of its key transformations can be understood from well-established principles of organic chemistry.

Fischer Esterification: The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. masterorganicchemistry.comchemistrysteps.comlibretexts.orgbyjus.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester. masterorganicchemistry.comchemistrysteps.comlibretexts.orgbyjus.com The steric hindrance from the α-methyl group would be expected to slow down the rate of the nucleophilic attack by the alcohol.

Amide Formation with Coupling Agents: In DCC-mediated amide formation, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. chemistrysteps.comlibretexts.orgyoutube.com This intermediate has a good leaving group, which is then displaced by the amine in a nucleophilic acyl substitution reaction to form the amide. chemistrysteps.comlibretexts.orgyoutube.com

Intramolecular Friedel-Crafts Acylation: The reaction is initiated by the formation of an acylium ion from the carboxylic acid derivative. sigmaaldrich.comwikipedia.org This electrophile then attacks the electron-rich phenyl ring in an electrophilic aromatic substitution reaction. sigmaaldrich.comwikipedia.org The regioselectivity of the cyclization to form a tetralone is favored due to the formation of a stable six-membered ring. masterorganicchemistry.com

Utilization As a Precursor and Building Block in Complex Molecule Construction

Role in the Synthesis of Optically Active Natural Products and their Analogues

No specific examples or detailed research findings were identified in the available literature that describe the use of 2-Methyl-5-phenylpentanoic acid as a precursor or building block in the total synthesis of optically active natural products or their analogues. While structurally similar compounds, such as (3S)-hydroxy-5-phenylpentanoic acid, have been utilized as key chiral building blocks in the synthesis of natural products like (S)-daphneolone, no such applications have been documented for 2-Methyl-5-phenylpentanoic acid itself.

Development as a Chiral Catalyst Ligand or Promotor in Organic Reactions

Limited information from a commercial supplier suggests that 2-Methyl-5-phenylpentanoic acid may have potential application in catalysis. It is described as a component in the preparation of a chiral, asymmetric catalyst for the hydrogenation of prochiral alkenes. biosynth.com According to this source, the reaction of a ferrocenyl phosphine (B1218219) with 2-methyl-5-phenylpentanoic acid yields a catalyst, which is produced as a racemic mixture. biosynth.com

Due to the scarcity of research focused specifically on 2-Methyl-5-phenylpentanoic acid, a detailed article on its utilization in the requested areas cannot be generated at this time. Further research would be required to explore and establish the potential of this compound in the fields of natural product synthesis, advanced materials, and asymmetric catalysis.

Advanced Analytical and Spectroscopic Investigations for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments.biosynth.comnih.gov

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2-methyl-5-phenylpentanoic acid, providing precise information about the chemical environment of each proton and carbon atom.

A predicted ¹H NMR spectrum of the related compound 3-methylpentanoic acid shows distinct signals for its different protons. phytobank.ca For 2-methyl-5-phenylpentanoic acid, one would expect to see signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the pentanoic acid chain, and the methyl group protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign each proton to its specific position in the molecule.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.info For a related compound, 2-methylpropanoic acid, three distinct carbon signals are observed, corresponding to the different carbon environments in the molecule. docbrown.info In the case of 2-methyl-5-phenylpentanoic acid, unique signals would be expected for the carboxyl carbon, the aromatic carbons, and each of the aliphatic carbons in the chain, reflecting their unique electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-5-phenylpentanoic acid (Note: These are predicted values and may vary slightly from experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (COOH) | ~12.0 (s, 1H) | ~180 |

| C2 (CH) | ~2.5 (m, 1H) | ~40 |

| C2-CH₃ | ~1.2 (d, 3H) | ~18 |

| C3 (CH₂) | ~1.5-1.7 (m, 2H) | ~35 |

| C4 (CH₂) | ~1.6-1.8 (m, 2H) | ~30 |

| C5 (CH₂) | ~2.6 (t, 2H) | ~36 |

| Phenyl C (ortho, meta, para) | ~7.1-7.3 (m, 5H) | ~126-142 |

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2-methyl-5-phenylpentanoic acid, COSY would show correlations between adjacent protons in the aliphatic chain, for instance, between the proton at C2 and the protons at C3, and between the protons at C4 and C5. researchgate.net This helps to piece together the sequence of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This experiment is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the structure. columbia.edu For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal in the HSQC spectrum.

Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of a substance without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. nih.govmdpi.com This method can be used to quantify the amount of 2-methyl-5-phenylpentanoic acid in a sample, monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals, and identify and quantify any impurities present. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis.nih.gov

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of 2-methyl-5-phenylpentanoic acid. nih.gov High-resolution mass spectrometry can provide a very accurate mass measurement, which helps to confirm the molecular formula, C₁₂H₁₆O₂. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.org When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The masses of these fragments can be used to deduce the structure of the original molecule. chemguide.co.uk For 2-methyl-5-phenylpentanoic acid, common fragmentation pathways would likely involve the loss of the carboxyl group, cleavage of the aliphatic chain, and fragmentation of the phenyl ring. The stability of the resulting carbocations influences the intensity of the corresponding peaks in the mass spectrum. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for 2-Methyl-5-phenylpentanoic acid

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Notes |

|---|---|---|

| 192 | [M]⁺ | Molecular Ion |

| 175 | [M - OH]⁺ | Loss of hydroxyl radical |

| 147 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 105 | [C₈H₉]⁺ | Tropylium ion or related structure |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination and Separation.gcms.cz

Since 2-methyl-5-phenylpentanoic acid contains a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantioseparation. mdpi.comspringernature.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. nih.gov Common CSPs are based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. nih.gov

Chiral Gas Chromatography (GC) can also be employed for the separation of volatile chiral compounds. gcms.cz Often, the carboxylic acid is first derivatized to a more volatile ester before analysis. Similar to chiral HPLC, chiral GC columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, that enables the separation of the enantiomers. gcms.cz

The determination of enantiomeric excess is crucial in many applications, as the biological activity of the two enantiomers can differ significantly.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Reaction Completion Monitoring.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 2-methyl-5-phenylpentanoic acid would show characteristic absorption bands for the carboxylic acid and the aromatic ring.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group.

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.

Absorption bands in the regions of 3000-3100 cm⁻¹ (aromatic C-H stretch), 1600-1450 cm⁻¹ (aromatic C=C ring stretching), and 690-900 cm⁻¹ (aromatic C-H out-of-plane bending) would confirm the presence of the phenyl group.

IR spectroscopy is also a valuable tool for monitoring the progress of reactions. For example, in the synthesis of 2-methyl-5-phenylpentanoic acid, one could monitor the disappearance of the starting material's characteristic peaks and the appearance of the product's carboxylic acid peaks to determine when the reaction is complete.

Optical Rotation and Circular Dichroism (CD) for Absolute Configuration Assignment and Conformational Analysis.biosynth.comgcms.cz

Optical rotation and circular dichroism are chiroptical techniques that provide information about the three-dimensional structure of chiral molecules.

Optical Rotation , measured using a polarimeter, is the rotation of the plane of polarized light by a chiral compound. The two enantiomers of 2-methyl-5-phenylpentanoic acid will rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation is a characteristic physical property of a chiral molecule and can be used to help determine its absolute configuration, although it is not definitive on its own.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum to theoretical spectra calculated for each enantiomer, the absolute configuration of 2-methyl-5-phenylpentanoic acid can be determined. rsc.org CD spectroscopy can also provide insights into the preferred conformation of the molecule in solution.

Investigation of Biological Interactions and Mechanistic Pathways of 2 Methyl 5 Phenylpentanoic Acid and Its Analogues

Role in Microbial Biotransformations and Metabolic Pathways

The carbon skeleton of 2-methyl-5-phenylpentanoic acid, featuring a phenyl group attached to an alkyl carboxylic acid, is susceptible to microbial metabolism. Microorganisms employ various enzymatic pathways to transform aromatic compounds, which can serve as models for the potential biotransformation of this specific molecule.

Short-chain ω-phenylalkanoic acids are known to occur in nature, found in sources like plant fragrances and mammalian secretions. wikipedia.org The metabolism of such compounds is a key process in environmental carbon cycling and has been observed in various bacteria. For instance, studies have shown that certain bacteria can degrade aromatic amino acids like phenylalanine and tyrosine, leading to the production of phenylcarboxylic acids (PCAs) such as phenyllactic acid and p-hydroxyphenyllactic acid. nih.gov This process is carried out by bacteria including Klebsiella pneumonia, Escherichia coli, and Staphylococcus aureus. nih.gov

The metabolic pathways typically involve:

Oxidation/Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring or the alkyl side chain. Fungi of the Alternaria species, for example, are known to perform hydroxylation reactions on a variety of complex molecules. nih.gov

Side-Chain Degradation: Shortening of the alkyl chain, often via β-oxidation, a common pathway for fatty acid metabolism.

Transamination and Reduction: In the biosynthesis of phenyllactic acid, a structural analogue, phenylalanine first undergoes transamination to form phenylpyruvic acid (PhPA), which is then reduced by a dehydrogenase enzyme. frontiersin.org

Some microbes are known to produce phenylalkanoic acids. For example, methyl phenylalkenoic acids with a five-carbon chain have been identified from a terrestrial Streptomycete. wikipedia.org These findings suggest that microbes possess the enzymatic machinery to both synthesize and degrade phenylalkanoic acid structures, indicating that 2-methyl-5-phenylpentanoic acid could be a substrate or product in various microbial metabolic networks.

Table 1: Examples of Microbial Biotransformations of Related Phenylalkanoic Compounds

| Microorganism | Substrate/Precursor | Transformation/Product | Reference |

|---|---|---|---|

| Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus | Phenylalanine, Tyrosine | Produce phenyllactic and p-hydroxyphenyllactic acids. | nih.gov |

| Lactic Acid Bacteria | Phenylalanine | Converted to phenyllactic acid via phenylpyruvic acid. | frontiersin.org |

| Terrestrial Streptomycete | Unknown Precursors | Produces methyl phenylalkenoic acids. | wikipedia.org |

| Alternaria species | Various secondary metabolites (e.g., triterpenoids) | Catalyzes oxygenation and hydroxylation reactions. | nih.gov |

Molecular Interactions of Synthesized Derivatives with Biological Targets (e.g., receptor binding mechanisms)

Derivatives of phenylalkanoic acids are a cornerstone of medicinal chemistry, with their structural motif allowing for diverse interactions with biological targets such as enzymes and receptors. The interplay between the hydrophobic phenyl and alkyl components and the polar carboxylic acid group is crucial for binding.

A notable example is seen in anticancer research, where a series of substituted pentanoic acids were synthesized and evaluated for their ability to inhibit Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8). nih.gov Certain compounds in this class were found to effectively induce apoptosis in leukemia cell lines, suggesting that the pentanoic acid scaffold can be optimized to bind to the active sites of these metalloenzymes. nih.gov Similarly, some non-steroidal anti-inflammatory drugs (NSAIDs), which are phenylalkanoic acid derivatives like flurbiprofen, exert their effects by interacting with and inhibiting cyclooxygenase (COX) enzymes, though they can also have off-target effects such as negatively impacting the proliferation of chondrocytes. nih.gov

The binding of such molecules is often governed by a combination of forces:

Hydrophobic Interactions: The phenyl ring and the alkyl chain typically fit into hydrophobic pockets within the protein target.

Hydrogen Bonding: The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with polar amino acid residues (e.g., Arginine, Serine) in the active site.

Cation-π Interactions: The electron-rich phenyl ring can interact favorably with cationic residues like Lysine or Arginine. nih.gov

Table 2: Molecular Interactions of Phenylalkanoic Acid Analogues

| Analogue Class | Biological Target | Interaction Mechanism & Effect | Reference |

|---|---|---|---|

| Substituted Pentanoic Acids | MMP-2 and HDAC8 | Inhibition of enzyme activity, leading to apoptosis in cancer cells. | nih.gov |

| Flurbiprofen (a phenylalkanoic acid) | Chondrocytes | Suppresses proliferation and differentiation. | nih.gov |

| Synthetic Retinoid EC19 | Retinoic Acid Receptor β (RARβ) | Binds with specificity to the larger RARβ binding pocket, acting as a selective agonist. | rsc.org |

| Phencyclidine (PCP) Analogues | Opiate Receptors | Displacement of morphine from receptor binding sites, mediating analgesic effects. | nih.gov |

Enzymatic Conversions and Biocatalytic Applications in Biosynthesis

The structure of 2-methyl-5-phenylpentanoic acid makes it a potential substrate for various enzymes, particularly those involved in acid-base catalysis, oxidation-reduction, and group transfer reactions. Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing and modifying such molecules.

Enzymes such as Carboxylic Acid Reductases (CARs) are particularly relevant. CARs can efficiently and selectively reduce a wide range of carboxylic acids to their corresponding aldehydes, a transformation that is challenging to achieve with chemical methods. researchgate.net This opens up possibilities for converting phenylalkanoic acids into phenylalkanaldehydes, which are valuable intermediates in fine chemical synthesis.

Furthermore, multi-enzyme biocatalytic cascades have been developed to produce L-phenylalanine derivatives from simple precursors like aldehydes or carboxylic acids. biorxiv.orgresearchgate.net One such system uses a combination of an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase to achieve high-yield synthesis of 18 different L-phenylalanine derivatives. biorxiv.org The addition of a CAR module to this cascade enables the direct use of carboxylic acids as starting materials. biorxiv.orgresearchgate.net These advanced systems demonstrate the enzymatic potential to synthesize complex chiral molecules from achiral, phenyl-containing building blocks.

Other relevant enzymatic conversions include:

Oxidoreductase Activity: Enzymes from bacteria such as Alcaligenes can convert phenylpyruvate to phenylacetate. nih.gov

Endopeptidase Activity: Specific peptidases, like endopeptidase 24.11, can cleave peptide bonds adjacent to phenyl-containing residues. For instance, it was shown to cleave the Ala-Phe bond in an inhibitor molecule containing a carboxy-3-phenylpropyl group, which is structurally related to phenylpentanoic acid. nih.gov

Table 3: Enzymatic Conversions Involving Phenylalkanoic Acid Analogues

| Enzyme/Enzyme System | Substrate Class | Product Class | Reference |

|---|---|---|---|

| Carboxylic Acid Reductase (CAR) | Carboxylic Acids (including aromatic acids) | Aldehydes | researchgate.net |

| Multi-enzyme cascade (Transaldolase, Dehydratase, Aminotransferase) | Aryl Aldehydes / Carboxylic Acids | L-phenylalanine Derivatives | biorxiv.orgresearchgate.net |

| Oxidoreductase (from Alcaligenes) | Phenylpyruvates | Phenylacetates | nih.gov |

| Endopeptidase 24.11 | Peptides with carboxy-phenylpropyl moieties | Cleaved peptides | nih.gov |

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues in Mechanistic Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogues of 2-methyl-5-phenylpentanoic acid, SAR studies reveal how modifications to the phenyl ring, the alkyl chain, and the carboxylic acid group can tune potency, selectivity, and mechanism of action.

In the development of anticancer agents based on the pentanoic acid scaffold, SAR studies have shown that specific substitutions are critical for activity. For example, in a series of substituted pentanoic acids designed as dual inhibitors of MMP-2 and HDAC8, the nature and position of substituents on the aromatic part of the molecule were key determinants of inhibitory potency and apoptosis induction. nih.gov

Similarly, in a study of phenolic acid esters, it was found that both the number of hydroxyl groups on the phenyl ring and the length of the alkyl ester chain significantly impacted their antiproliferative and cytotoxic activity against cancer cells. uc.pt Specifically, di- and trihydroxylated propyl esters showed much greater growth-inhibition than their corresponding methyl or octyl analogues, demonstrating a clear relationship between alkyl chain length and biological effect. uc.pt

SAR studies on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) based on a benzothiazole-phenyl structure also provide relevant insights. nih.gov These studies indicated that placing trifluoromethyl groups at specific positions on the phenyl rings was well-tolerated by the enzymes, although it did not improve metabolic stability. nih.gov This type of study is crucial for optimizing lead compounds by balancing target affinity with pharmacokinetic properties.

Table 4: Structure-Activity Relationship (SAR) Insights for Phenylalkanoic Acid Analogues

| Analogue Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Substituted Pentanoic Acids | Variations in aromatic ring substituents. | Determines potency as MMP-2/HDAC8 inhibitors and ability to induce apoptosis. | nih.gov |

| Phenolic Acid Esters | Increased number of ring hydroxyl groups. | Enhances cytotoxic activity. | uc.pt |

| Phenolic Acid Esters | Variation of alkyl ester chain length (methyl, propyl, octyl). | Propyl esters showed optimal growth-inhibition activity compared to shorter or longer chains. | uc.pt |

| Benzothiazole-phenyl analogs | Addition of trifluoromethyl groups to phenyl rings. | Tolerated by target enzymes (sEH/FAAH) but did not improve metabolic stability. | nih.gov |

Computational and Theoretical Studies on 2 Methyl 5 Phenylpentanoic Acid

Quantum Chemical Calculations for Electronic Structure, Geometry, and Energetics

While general principles of quantum chemistry can be applied to infer likely characteristics, specific data from calculations on 2-Methyl-5-phenylpentanoic acid are not available. For instance, a DFT study could provide insights into bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of its most stable conformation. Furthermore, calculations of atomic charges would illuminate the reactive sites within the molecule.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies on 2-Methyl-5-phenylpentanoic acid have been found in the surveyed literature. MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules and for studying their interactions with other molecules, such as solvents or biological macromolecules.

For a molecule like 2-Methyl-5-phenylpentanoic acid, which possesses a flexible alkyl chain, MD simulations could reveal the various low-energy conformations it can adopt in different environments. This information is crucial for understanding its physical properties and biological activity. Simulations could also model how molecules of 2-Methyl-5-phenylpentanoic acid interact with each other, providing insights into its bulk properties.

Mechanistic Insights into Organic Reactions and Biotransformations through Computational Modeling

A search of the scientific literature did not yield any studies that employ computational modeling to investigate the mechanisms of organic reactions or biotransformations involving 2-Methyl-5-phenylpentanoic acid. Computational approaches are frequently used to map reaction pathways, calculate activation energies, and elucidate the structures of transition states and intermediates.

Such studies could, for example, explore the mechanism of its synthesis, its potential metabolic pathways in biological systems, or its degradation routes. Without these computational investigations, the understanding of the reactivity and metabolic fate of 2-Methyl-5-phenylpentanoic acid remains speculative and based on general chemical principles rather than specific theoretical evidence.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chiral carboxylic acids, including profen-class drugs, is undergoing a significant transformation towards greener and more sustainable practices. researchgate.netlongdom.org Future research on 2-Methyl-5-phenylpentanoic acid is expected to align with these principles, moving away from traditional multi-step processes that often have low atom efficiency. chemistryforsustainability.org

A primary focus will be on biocatalysis , which utilizes enzymes or whole microorganisms to perform chemical transformations. researchgate.net This approach offers high enantioselectivity and regioselectivity under mild conditions, such as ambient temperature and atmospheric pressure, thereby reducing energy consumption and minimizing waste. nih.govjocpr.com Enzymes like hydrolases (lipases, proteases) and oxidoreductases are key candidates for developing efficient synthetic routes to chiral acids. jocpr.comnih.gov The use of engineered enzymes, improved through directed evolution, could further enhance catalytic activity, stability, and selectivity for the specific structure of 2-Methyl-5-phenylpentanoic acid. nih.gov

Another promising avenue is the development of novel catalytic systems. For instance, nickel-catalyzed enantioconvergent cross-coupling reactions have shown potential for the streamlined synthesis of arylpropionic acid derivatives. acs.org This method provides an efficient route to enantioenriched compounds under mild conditions. acs.org Similarly, the use of recoverable and reusable catalysts, such as silica-supported Preyssler nanoparticles, represents a move towards more environmentally friendly protocols with simplified operation and work-up procedures. longdom.org

Future synthetic strategies will likely focus on:

Dynamic Kinetic Resolution: Combining enzymatic resolution with in-situ racemization of the unwanted enantiomer to theoretically achieve a 100% yield of the desired product.

Chemo-enzymatic Processes: Integrating chemical and enzymatic steps to leverage the advantages of both methodologies. scispace.com

Renewable Starting Materials: Exploring pathways that utilize bio-based precursors, contributing to a more sustainable chemical industry. researchgate.net

Exploration of Unconventional Derivatizations and Their Potential Applications

Beyond its current applications, the derivatization of 2-Methyl-5-phenylpentanoic acid opens up new possibilities for creating molecules with unique properties and functions. Research is moving towards "unconventional" derivatizations that go beyond simple ester or amide formation.

One example of such a derivatization is halogenation, as seen in the synthesis of 2,3-Dibromo-2-methyl-5-phenylpentanoic acid . researchgate.net Such derivatives can serve as versatile intermediates for further synthetic transformations, allowing for the introduction of new functional groups.

Future research will likely explore derivatizations that modify the compound's biological or material properties. For example, studies on structurally similar phenylpentanol derivatives suggest that modifications can lead to compounds with potential anti-inflammatory, antimicrobial, or anticancer properties. ontosight.ai By strategically adding or modifying functional groups on the 2-Methyl-5-phenylpentanoic acid scaffold, researchers could tune its activity for specific biological targets. This includes its known function as a chiral asymmetric catalyst for reactions like the hydrogenation of prochiral alkenes. biosynth.com

Key areas for future exploration include:

Fluorination: Introducing fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups (e.g., tetrazoles) to potentially improve pharmacokinetic properties.

Conjugation: Linking the molecule to other chemical entities, such as peptides or polymers, to create targeted delivery systems or novel materials.

Advancements in In Situ Analytical Techniques for Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimization, ensuring safety, and understanding reaction mechanisms. Traditional methods like HPLC and NMR often involve sampling and offline analysis, which can be slow and labor-intensive. chemai.io The future of reaction monitoring for the synthesis and derivatization of 2-Methyl-5-phenylpentanoic acid lies in the adoption of in situ (in the reaction vessel) techniques.

Emerging technologies involve the use of probes that can withstand chemical reaction conditions and provide continuous data. For instance, sensors monitoring variables like temperature, pressure, and even color can generate a wealth of data points throughout a reaction. chemai.io This data can be used to track reaction progress, identify intermediates, and detect the completion point with high precision. chemai.io

The integration of these sensors with machine learning algorithms represents a significant leap forward. AI can analyze the continuous data stream to predict outcomes like yield and purity in real-time. chemai.io This approach moves chemistry towards a more automated and data-driven practice, allowing for more efficient process development and scale-up. chemai.io

Expanding the Scope of Biological Activity Mechanisms for 2-Methyl-5-phenylpentanoic Acid Derivatives

While the parent compound may have specific uses, its derivatives hold the potential for a wide range of biological activities. Future research will focus on not just discovering these activities but also on understanding their underlying mechanisms of action. As seen with similar structures, derivatives could interact with various biological systems, such as inhibiting enzymes or microbial growth. ontosight.ai

A systematic approach to screening derivatives against a wide array of biological targets will be essential. This high-throughput screening, combined with computational modeling, can rapidly identify promising lead compounds. Once a hit is identified, detailed mechanistic studies will be required to understand how the molecule interacts with its biological target at a molecular level. This knowledge is crucial for optimizing the derivative's efficacy and selectivity.

Integration of Machine Learning and AI in Predicting Reactivity and Properties

Predicting Chemical Reactivity and Yield: Predicting the outcome of a chemical reaction is a highly complex, multidimensional problem. eurekalert.org AI models are being developed that can predict reaction yields and even stereoselectivity by learning from existing reaction data. eurekalert.orgresearchgate.net These models use molecular fingerprints to represent the structures of reactants and reagents, allowing the AI to identify patterns that correlate with successful reactions. eurekalert.org This technology can guide chemists in selecting the optimal reaction conditions, saving time and resources.

The future integration of AI in the study of 2-Methyl-5-phenylpentanoic acid will likely involve:

De Novo Design: Using AI algorithms to design novel derivatives with specific desired properties.

Retrosynthesis Planning: Employing AI tools to devise the most efficient synthetic routes to complex target molecules based on this scaffold.

Data-Driven Discovery: Creating large datasets from high-throughput experiments and using ML to uncover new structure-activity relationships. rsc.orgchemistryworld.com

Q & A

Q. What are the standard synthetic routes for 2-methyl-5-phenylpentanoic acid, and how are intermediates characterized?

The compound is typically synthesized via catalytic enantioselective α-alkylation of amides using unactivated alkyl electrophiles. A literature procedure involves reacting (3-iodopropyl)benzene with an amide precursor, followed by hydrolysis to yield the carboxylic acid. Key intermediates are characterized using NMR (e.g., δ 1.50–1.56 ppm for methylene protons) and optical rotation ([α]= –37° in CHCl) to confirm stereochemistry . Purification often employs silica gel chromatography with gradient elution (e.g., 30%→60% EtOAc/hexanes).

Q. How is the purity and enantiomeric excess (ee) of 2-methyl-5-phenylpentanoic acid determined experimentally?

Enantiomeric excess is quantified using Supercritical Fluid Chromatography (SFC) coupled with chiral stationary phases, validated against optical rotation data. For example, 96% ee was reported for the (R)-enantiomer using these methods. Purity is assessed via NMR integration and HPLC with UV detection .

Q. What safety precautions are recommended when handling 2-methyl-5-phenylpentanoic acid in laboratory settings?

While specific toxicological data are limited, general precautions include avoiding inhalation (use fume hoods), wearing gloves/eye protection, and following GHS/CLP guidelines (P261, P262). Toxicity assessments should be prioritized due to gaps in existing hazard classifications .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-methyl-5-phenylpentanoic acid be optimized for higher yield and ee?

Optimization involves chiral ligand screening (e.g., azetidine derivatives) and reaction condition tuning (temperature, solvent polarity). A 77% yield and 96% ee were achieved using azetidine•HCl under controlled hydrogenation conditions. Kinetic resolution or asymmetric catalysis (e.g., organocatalysts) may further enhance selectivity .

Q. What analytical strategies resolve structural ambiguities in derivatives of 2-methyl-5-phenylpentanoic acid?

Advanced techniques include -NMR for carbon backbone analysis, 2D-COSY for proton coupling, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For thiadiazole or thiazole derivatives (e.g., compound 26), heteronuclear correlation spectroscopy (HMBC) clarifies substituent positions .

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

Methodological reproducibility requires strict adherence to documented protocols (e.g., solvent ratios, catalyst loading). Conflicting data may arise from impurities or unaccounted stereochemistry; cross-validate using multiple techniques (e.g., SFC + NMR) and replicate under inert atmospheres. Literature comparisons should prioritize peer-reviewed syntheses over vendor-supplied data .

Q. What computational tools aid in predicting the physicochemical properties of 2-methyl-5-phenylpentanoic acid derivatives?

Density Functional Theory (DFT) calculations predict log, solubility, and pKa. Tools like ChemRTP estimate properties (e.g., ESOL Log) for solubility optimization. Molecular docking studies guide pharmacological activity predictions, though experimental validation (e.g., enzyme assays) remains critical .

Data Interpretation & Reporting

Q. How can researchers systematically analyze contradictory bioactivity results across studies?

Apply meta-analysis frameworks to compare assay conditions (e.g., cell lines, concentrations). For instance, discrepancies in IC values may stem from variations in buffer pH or incubation times. Use statistical tools (ANOVA, t-tests) to identify outliers and validate hypotheses .

Q. What methodologies ensure robust reporting of synthetic protocols for reproducibility?

Detailed experimental logs should include exact reagent grades (e.g., anhydrous solvents), inert atmosphere steps, and purification thresholds (e.g., >95% purity by HPLC). Public repositories (e.g., Zenodo) enhance transparency by sharing raw NMR/SFC files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.